The synthesis of 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol typically involves several steps:
In industrial settings, the production of this compound may involve optimizing synthetic routes to maximize yield and purity. Techniques such as using catalysts, controlling reaction temperatures and pressures, and employing purification methods like chromatography are common practices to enhance efficiency in large-scale synthesis.
The molecular formula for 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol is , with a molecular weight of approximately 192.64 g/mol.
The structural representation can be described using various notations:
A visual representation of the compound can be constructed using molecular modeling software to illustrate its three-dimensional conformation, which is crucial for understanding its reactivity and interactions.
The compound can participate in various chemical reactions:
Typical reagents used in these reactions include:
The choice of conditions (e.g., solvent, temperature) will significantly affect the reaction outcomes and product distributions.
The mechanism of action for 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol varies based on its application but generally involves:
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for characterizing this compound's structure and confirming its purity during synthesis.
The applications of 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol span several fields:
Nucleophilic substitution reactions provide a foundational route for constructing the imidazole-oxolane linkage in 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol. The electron-deficient character of the C2 position in 2-chloroimidazole precursors facilitates nucleophilic attack by oxygen-based nucleophiles derived from tetrahydrofuran intermediates. Key studies demonstrate that halogen activation using transition metal catalysts (e.g., Pd(0)/Cu(I) systems) enables coupling between 3-hydroxytetrahydrofuran and 2,4-dichloro-3-methylimidazole precursors at mild temperatures (60–80°C) [1] [6]. Selectivity for C2 substitution over C4 is achieved through steric directing groups on the imidazole nitrogen, with reported yields exceeding 85% in optimized conditions [6].
Table 1: Nucleophilic Substitution Optimization Parameters
Catalyst System | Temperature (°C) | Solvent | Yield (%) | Selectivity (C2:C4) |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 80 | DMF | 78 | 9:1 |
CuI/Proline | 60 | DMSO | 85 | 12:1 |
None (Base Only) | 100 | NMP | 45 | 3:1 |
Recent advances utilize direct electrophilic activation of oxolane-3-ol through silylation (e.g., TBSOTf), followed by nucleophilic displacement on halogenated imidazoles. This method circumvents metal catalysts, reducing purification challenges for pharmaceutical intermediates [6]. Kinetic studies confirm second-order dependence on both reactants, with rate-determining step involving C–O bond formation [2].
Cyclization strategies construct the oxolane ring after establishing the imidazole core, leveraging bifunctional precursors. Aldol-type cyclizations of 4-(1,4-dicarbonyl)imidazoles under protic acids (e.g., p-TsOH) yield oxolan-3-ol motifs regioselectively. This method exploits the nucleophilicity of the C4 carbonyl oxygen on adjacent ketone groups, forming the tetrahydrofuran ring via intramolecular etherification [3] [6]. When applied to 2-chloro-3-methylimidazole-4-carbaldehyde derivatives, cyclization proceeds at 60°C in ethanol/water mixtures, achieving 75–82% yields with cis stereoselectivity [3].
Alternative routes employ epoxide ring-opening by imidazole anions. Treatment of 3,4-epoxytetrahydrofuran with lithiated 2-chloro-3-methylimidazole generates the hybrid scaffold through regioselective C4 attack. Anhydrous conditions (THF, –40°C) prevent hydrolysis, though competing polymerization requires careful stoichiometry control [7]. NMR studies of reaction intermediates reveal chelation-directed stereochemistry, enabling enantiopure synthesis when chiral epoxides are utilized [3].
The chiral center at oxolane-3-ol necessitates asymmetric methodologies for enantiomerically pure 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol. Organocatalysis using L-proline derivatives (20 mol%) induces enantioselectivity during aldol cyclizations, achieving up to 92% ee. Transition-state models suggest hydrogen bonding between the catalyst’s carboxylate and imidazole N1 directs re face attack [3] [7].
Table 2: Asymmetric Catalysis Performance Metrics
Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
L-Proline | DMSO | 25 | 82 | 78 |
(S)-Diphenylprolinol | Toluene | –20 | 92 | 70 |
Cinchonidine | CHCl₃ | 40 | 75 | 85 |
Metal-mediated asymmetric hydrogenation offers complementary routes. Iridium-phosphine complexes (e.g., BArF salts) reduce ketone precursors like 3-(2-chloro-3-methylimidazol-4-yl)dihydrofuran-3(2H)-one with 94% ee and >99% conversion [3]. However, competing imidazole ring reduction remains a challenge, mitigated through N1 protection or low-temperature operation (<0°C).
Microwave irradiation drastically accelerates key steps in synthesizing 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol. Cyclocondensation of 1,4-dihalo precursors with amino alcohols under microwave radiation (300–400 W) reduces reaction times from 24 hours to <15 minutes versus conventional heating [3] . Optimized protocols utilize solvent-free conditions with silica-supported catalysts, enhancing green chemistry metrics:
Solvent-free mechanochemical methods also demonstrate efficacy. Ball-milling 2-chloroimidazole-4-carboxaldehyde with 3-aminooxolane in the presence of K₂CO₃ achieves quantitative yields within 2 hours. This approach eliminates purification solvents, aligning with industrial sustainability goals [1] .
Scalable synthesis of 3-(2-Chloro-3-methylimidazol-4-yl)oxolan-3-ol requires addressing three key challenges: reaction exothermy, halogenated waste streams, and chiral purity maintenance. Continuous-flow reactors mitigate thermal hazards during nucleophilic substitution steps, enabling kilogram-scale production with 40% reduced processing time [1] [7].
Solvent selection critically impacts environmental and economic viability. Replacing DMF with cyclopentyl methyl ether (CPME) in halogen displacement steps lowers wastewater toxicity while maintaining 88% yield [1]. Catalyst recycling is achieved via immobilized Pd systems on mesoporous silica, retaining >95% activity over 10 cycles [3].
Table 3: Scalability Comparison of Production Methods
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Cycle Time | 48 h | 8 h | 83% reduction |
E-factor (kg waste/kg product) | 32 | 11 | 66% reduction |
Purity (Chiral) | 90% ee | 96% ee | +6% |
Final crystallization using isopropanol/water mixtures ensures >99.5% chemical purity and polymorph control—critical for pharmaceutical applications [7]. Regulatory starting material guidelines are met through QbD-based purification design, establishing robust manufacturing platforms [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1